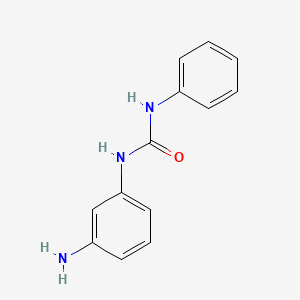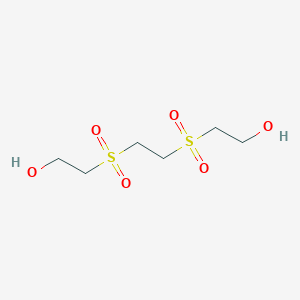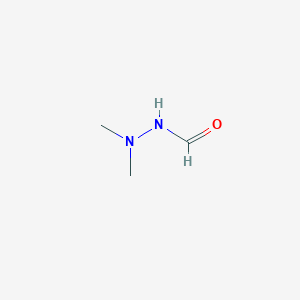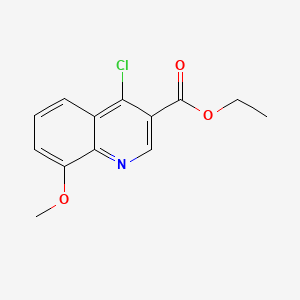![molecular formula C10H6F3NOS2 B1330580 2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 57669-54-2](/img/structure/B1330580.png)
2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a chemical compound that has garnered interest due to its potential biological activities. Research has indicated that derivatives of this compound exhibit a range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. These compounds have been synthesized and characterized using various techniques, and their structures have been confirmed through spectral data and, in some cases, X-ray crystallography .
Synthesis Analysis
The synthesis of 2-thioxo-1,3-thiazolidin-4-ones and their derivatives has been achieved through various methods. A one-pot synthesis approach has been reported, which involves the reaction of primary amines with carbon disulfide and fumaryl chloride in water, yielding the title compounds in good yield . Another efficient method for synthesizing related derivatives involves a one-pot, three-component reaction of primary amines, aryl isothiocyanates, and 3-bromo-1,1,1-trifluoropropanone . Additionally, novel multicomponent methods have been developed to access diverse scaffolds of biological interest .
Molecular Structure Analysis
The molecular structures of these compounds have been extensively characterized using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. In some cases, the structures have been further confirmed by single-crystal X-ray diffraction analysis . Computational studies, including molecular docking and Density Functional Theory (DFT), have been utilized to predict the binding interactions of these compounds with biological targets and to identify their electronic states and molecular parameters .
Chemical Reactions Analysis
The 2-thioxo-1,3-thiazolidin-4-one derivatives have been shown to undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, reactions with isothiocyanates have yielded novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones . These compounds have been characterized and their structures confirmed by spectral data and X-ray diffraction .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied through chromatographic techniques and computational predictions. Hydrophobicity has been determined experimentally by thin-layer chromatography and compared with logP values calculated using computer programs . The drug-likeness of these heterocycles has been evaluated using Molinspiration, and they have been found to obey Lipinski's rule of five for orally active drugs . Additionally, DFT calculations have been performed to evaluate the linear and nonlinear optical responses of these compounds, suggesting their potential for optoelectronic device applications .
Wissenschaftliche Forschungsanwendungen
-
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines, which share some structural similarities with the compound you mentioned, are used extensively in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Biological Applications
- Summary of Application : Thiazolidinone scaffold, which is a part of the compound you mentioned, has a wide variety of biological functions . It has numerous pharmacological properties, including anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory and anticonvulsant properties .
- Methods of Application : A number of innovative synthetic techniques have been developed to create a variety of scaffolds to investigate a range of biological activities .
- Results or Outcomes : Thiazolidinones are referred to as the “molecule of magic” due to their wide spectrum of biological properties .
Eigenschaften
IUPAC Name |
2-sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS2/c11-10(12,13)6-1-3-7(4-2-6)14-8(15)5-17-9(14)16/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEXEUDSGYIZHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50313970 |
Source


|
| Record name | 2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
CAS RN |
57669-54-2 |
Source


|
| Record name | 57669-54-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50313970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

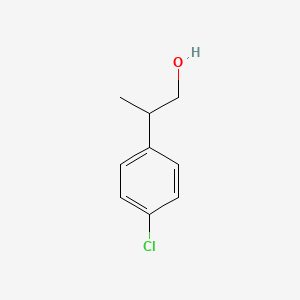
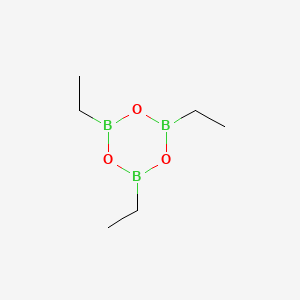

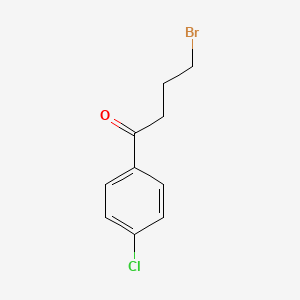
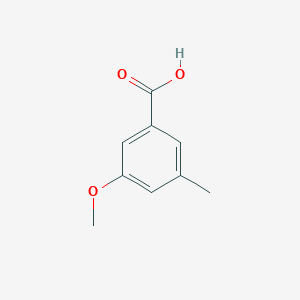
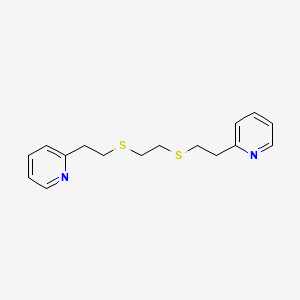

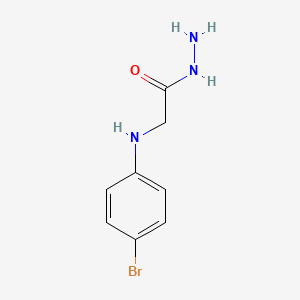
![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)
